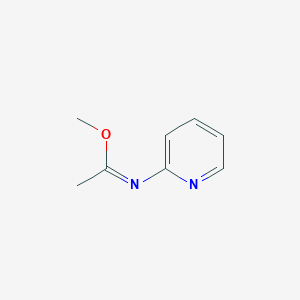

![molecular formula C5H10N2 B1148512 (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane CAS No. 132339-20-9](/img/structure/B1148512.png)

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives involves various strategies, including the use of chiral pool synthesis starting from l-4-hydroxyproline and a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence, which demonstrates the versatility and complexity of synthesizing this compound (Ivon et al., 2015). Another approach details a concise synthetic sequence providing access to the diazabicyclo[2.2.1]heptane scaffold on a gram scale, highlighting its importance in medicinal chemistry and pharmaceutical research (Beinat et al., 2013).

Molecular Structure Analysis

The molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring has been characterized, revealing insights into its conformational dynamics and stability. Crystallographic studies demonstrate that the molecule exists in distinct conformations stabilized by specific intramolecular interactions, providing a basis for understanding its reactivity and interaction with other molecules (Britvin & Rumyantsev, 2017).

Chemical Reactions and Properties

The reactivity of this compound is characterized by its participation in various chemical reactions, including Michael addition reactions that lead to the synthesis of potent antiproliferative agents. These reactions demonstrate the compound's utility as a versatile building block in the design of molecules with significant biological activity (Laskar et al., 2018).

Wissenschaftliche Forschungsanwendungen

Synthesis and Medicinal Chemistry Applications : (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane, known as DBH, is significant in medicinal chemistry and pharmaceutical research. Beinat et al. (2013) detailed a synthesis method that provides access to DBH on a gram scale, highlighting its importance in creating medical compounds (Beinat et al., 2013).

Crystal Structure Analysis : The molecular structure of the 2,5-diazabicyclo[2.2.1]heptane parent ring was characterized by Britvin and Rumyantsev (2017), providing insights into its structural properties, which is crucial for its applications in various fields (Britvin & Rumyantsev, 2017).

Enantioselective Catalysis : this compound has been used in asymmetric organocatalysis. González-Olvera et al. (2008) reported its application in the enantioselective Biginelli reaction, which synthesizes compounds with biological activity (González-Olvera et al., 2008).

Antiproliferative Activity in Cancer Research : Laskar et al. (2018) synthesized derivatives of this compound and evaluated their antiproliferative activity against human cervical cancer cell lines. Their study revealed significant antiproliferative effects, offering potential for cancer treatment (Laskar et al., 2018).

Veterinary Medicine : Danofloxacin, a veterinary antibacterial agent, involves the synthesis of this compound as an important intermediate. Studies by McGuirk et al. (1992) and Yan (2004) highlight its role in developing effective veterinary medications (McGuirk et al., 1992), (Yan, 2004).

Neurological Research : In neurological research, compounds derived from this compound have been tested for their affinity toward alpha7 neuronal nicotinic receptors, as shown in the study by Li et al. (2010) (Li et al., 2010).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane, also known as DBH, is a chiral diazabicyclic compound It’s known that dbh can be used as a starting material for the synthesis of chiral diazabicyclic ligands , which can interact with various biological targets.

Mode of Action

It’s known that dbh derivatives can act as catalysts in asymmetric catalysis reactions . In these reactions, the chiral catalysts can influence the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer over the other .

Biochemical Pathways

As a precursor in the preparation of diazabicyclo[221]heptane derivatives, DBH may indirectly influence various biochemical pathways through its derivatives .

Result of Action

It’s known that dbh can be used as an organocatalyst in the biginelli reaction of aromatic aldehydes with ethyl acetoacetate and urea . This suggests that DBH may have a role in facilitating chemical reactions at the molecular level.

Eigenschaften

IUPAC Name |

(1S,4S)-2,5-diazabicyclo[2.2.1]heptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2/c1-4-2-6-5(1)3-7-4/h4-7H,1-3H2/t4-,5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKHJNJFJCGBKSF-WHFBIAKZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNC1CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2CN[C@@H]1CN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q & A

Q1: What makes (1S,4S)-2,5-Diazabicyclo[2.2.1]heptane a valuable building block in organic synthesis?

A1: this compound serves as a versatile chiral building block due to its rigid bicyclic structure and the presence of two nitrogen atoms. This allows for the creation of diverse derivatives with distinct stereochemical properties, making it attractive for developing chiral catalysts and ligands. [, , , ]

Q2: How is this compound used in asymmetric catalysis?

A2: Researchers have explored this compound derivatives as chiral ligands and organocatalysts in various asymmetric reactions. For example, they have been successfully employed in the enantioselective addition of diethylzinc to benzaldehyde, achieving enantioselectivities up to 78%. [, ] Additionally, they have shown promise in catalyzing the asymmetric Diels-Alder reaction. []

Q3: What is the significance of the Biginelli reaction and how does this compound play a role?

A3: The Biginelli reaction is a multicomponent reaction that yields 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), heterocyclic compounds with significant biological activity. this compound derivatives, particularly its hydrobromide salts, have been employed as organocatalysts in this reaction. They effectively promote the synthesis of DHPMs in good yields and with moderate enantioselectivity. []

Q4: Can you provide examples of specific this compound derivatives and their applications?

A4: * This compound-dithiocarbamates: These derivatives exhibited promising antiproliferative activity against several cancer cell lines, including cervical, breast, and lung cancer, by inducing apoptosis. [, ]

This compound-derived α,β-diamino acid:* This compound serves as a valuable building block in peptide synthesis and drug discovery due to its unique structure and properties. []

Q5: What are the structural characteristics of this compound?

A5: While the exact spectroscopic data isn't provided in the provided abstracts, we know it's a chiral bicyclic diamine. Its rigid structure and two nitrogen atoms offer versatile modification points for synthesizing diverse derivatives. [, , ]

Q6: How does the structure of this compound derivatives influence their biological activity?

A6: Structure-activity relationship (SAR) studies on this compound-dithiocarbamates revealed that specific substituents significantly impact their antiproliferative activity and selectivity towards different cancer cell lines. [, ] This suggests that modifications to the core structure can be strategically employed to fine-tune the biological activity of these derivatives.

Q7: Has this compound been incorporated into materials with unique properties?

A7: Yes, this compound has been utilized in creating organic-inorganic hybrid materials. These materials, incorporating alkali metal halides, exhibit interesting properties like phase transitions, dielectric anomalies, and switchable second harmonic generation (SHG) responses. [, ] The chiral nature of the molecule plays a crucial role in these properties.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

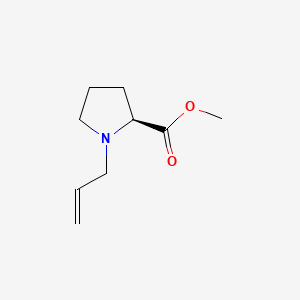

![4-Hydroxy-1-methyl-3-[(2-nitrophenyl)azo]-2-quinolone](/img/structure/B1148439.png)

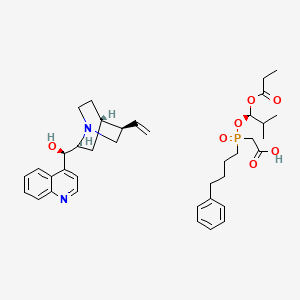

![(5Z)-2-[5-(dimethylamino)thiophen-2-yl]-5-(5-dimethylazaniumylidenethiophen-2-ylidene)-3,4-dioxocyclopenten-1-olate](/img/structure/B1148448.png)